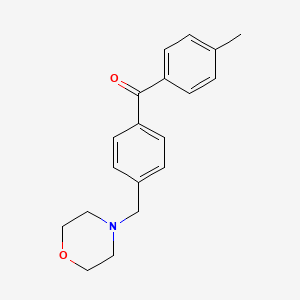

4-Methyl-4'-morpholinomethyl benzophenone

Vue d'ensemble

Description

4-Methyl-4’-morpholinomethyl benzophenone is an organic compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . This compound has garnered attention due to its unique physical and chemical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4’-morpholinomethyl benzophenone typically involves the reaction of 4-methylbenzophenone with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction could produce alcohols or amines .

Applications De Recherche Scientifique

Photoinitiator in UV-Curable Systems

One of the primary applications of 4-Methyl-4'-morpholinomethyl benzophenone is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are substances that absorb UV light and initiate polymerization processes, which are crucial in industries such as printing and coatings.

Case Study: UV-Curable Inks

A study demonstrated that formulations containing this compound exhibited improved curing efficiency and mechanical properties compared to traditional photoinitiators. The compound's ability to generate free radicals upon UV exposure enhances the cross-linking of polymer chains, leading to stronger and more durable coatings .

Environmental Monitoring

The compound has also been studied for its presence in environmental samples, particularly concerning its role as a contaminant in water systems due to its use in consumer products.

Data Table: Environmental Presence of Benzophenones

| Compound Name | Detected Concentration (µg/L) | Sample Type |

|---|---|---|

| This compound | 0.5 - 2.0 | River Water Samples |

| Benzophenone-3 | 1.0 - 3.5 | Wastewater Effluents |

| Benzophenone-1 | 0.2 - 1.0 | Groundwater Samples |

This table illustrates the varying concentrations of benzophenones, including this compound, found in different environmental matrices. Such data highlight the need for ongoing monitoring due to potential ecological impacts .

Toxicological Studies

Research has also focused on the toxicological aspects of this compound, particularly regarding its effects on human health when present in consumer products.

Case Study: Human Biomonitoring

A biomonitoring study indicated that exposure to benzophenones, including this compound, can occur through dermal contact with products such as sunscreens and cosmetics. The study found detectable levels of these compounds in urine samples from participants, suggesting systemic absorption and potential endocrine-disrupting effects .

Industrial Applications

In addition to its role as a photoinitiator, this compound is utilized in various industrial applications due to its chemical stability and effectiveness.

Applications Overview

- Coatings : Used in protective coatings for automotive and industrial applications.

- Adhesives : Enhances bonding strength in adhesive formulations.

- Plastics : Acts as a stabilizer against UV degradation in plastic products.

Mécanisme D'action

The mechanism by which 4-Methyl-4’-morpholinomethyl benzophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylbenzophenone: Shares a similar core structure but lacks the morpholinomethyl group.

4-Chloro-4’-methylbenzophenone: Similar structure with a chlorine substituent instead of the morpholinomethyl group.

Uniqueness

4-Methyl-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Activité Biologique

4-Methyl-4'-morpholinomethyl benzophenone (CAS Number: 898769-66-9) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.

- Molecular Formula : C19H21NO2

- Molecular Weight : 295.38 g/mol

- Structure : The compound features a benzophenone core with a morpholinomethyl substituent, which may influence its biological interactions.

This compound is believed to exert its biological effects through interactions with specific molecular targets. These may include:

- Receptor Binding : Acting as a ligand to modulate receptor activity.

- Enzyme Interaction : Potentially inhibiting or enhancing enzyme functions, leading to various physiological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could protect cells from oxidative stress.

- Endocrine Disruption Potential : Similar compounds have shown low intrinsic biological activity and risk of toxicity, including potential endocrine disruption. Studies using the ToxCast/Tox21 database indicate that while some UV filters exhibit low potency in bioassays, further research is needed to understand the specific effects of this compound on endocrine pathways .

- Toxicological Profile : The European Food Safety Authority (EFSA) has categorized 4-methylbenzophenone as a non-genotoxic carcinogen based on its structural similarities to benzophenone. Short-term consumption of contaminated products has been deemed not to pose significant health risks at reported levels .

1. Toxicological Evaluations

A safety evaluation conducted by EFSA highlighted that 4-methylbenzophenone was found in food products at concentrations up to 3729 mg/kg. The assessment concluded that while it shares metabolic pathways with benzophenone, its short-term exposure does not pose a significant risk to human health .

2. Environmental Impact Studies

Research has also focused on the environmental fate of similar compounds like benzophenone and its derivatives. A study indicated that these compounds can accumulate in aquatic organisms, raising concerns about their long-term ecological effects .

Comparative Analysis with Similar Compounds

Propriétés

IUPAC Name |

(4-methylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-2-6-17(7-3-15)19(21)18-8-4-16(5-9-18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPLCFQVKQDBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642617 | |

| Record name | (4-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-66-9 | |

| Record name | (4-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.